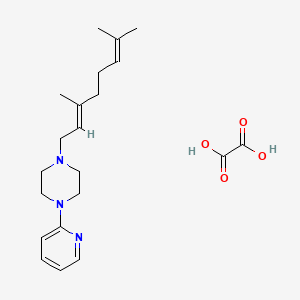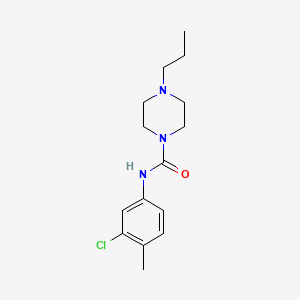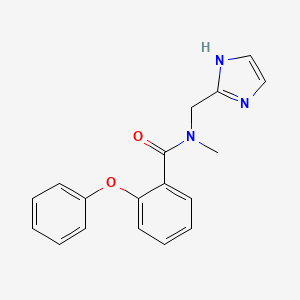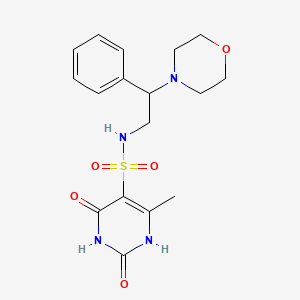
1-(3,7-dimethyl-2,6-octadien-1-yl)-4-(2-pyridinyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,7-dimethyl-2,6-octadien-1-yl)-4-(2-pyridinyl)piperazine oxalate, also known as DMDDP, is a chemical compound that has a piperazine backbone with a pyridine ring attached to it. It has been studied for its potential applications in various scientific fields, including medicinal chemistry, drug development, and neuroscience.
Applications De Recherche Scientifique
1-(3,7-dimethyl-2,6-octadien-1-yl)-4-(2-pyridinyl)piperazine oxalate has been studied for its potential applications in medicinal chemistry and drug development. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties in animal models. This compound has also been studied as a potential treatment for Parkinson's disease and other neurodegenerative disorders. In addition, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The exact mechanism of action of 1-(3,7-dimethyl-2,6-octadien-1-yl)-4-(2-pyridinyl)piperazine oxalate is not fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating neuronal excitability. This compound has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This, in turn, reduces neuronal excitability and can lead to the anticonvulsant and anxiolytic effects observed in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in anxiety and an increase in relaxation. This compound has also been shown to have analgesic properties, which may be due to its ability to modulate pain perception. In addition, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,7-dimethyl-2,6-octadien-1-yl)-4-(2-pyridinyl)piperazine oxalate has several advantages for use in lab experiments. It is relatively easy to synthesize, making it readily available for research purposes. It has also been shown to have a wide range of potential applications, making it a versatile compound for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.
Orientations Futures
There are several potential future directions for research on 1-(3,7-dimethyl-2,6-octadien-1-yl)-4-(2-pyridinyl)piperazine oxalate. One area of interest is its potential use as a treatment for neurodegenerative disorders such as Parkinson's disease. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as an antibiotic. This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects. This will be important for interpreting data from future experiments and for developing new therapeutic applications for this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various scientific fields, including medicinal chemistry, drug development, and neuroscience. Its synthesis method is relatively straightforward, and it has been shown to have a wide range of potential applications. While its mechanism of action is not fully understood, it has been shown to have anticonvulsant, analgesic, and anxiolytic properties in animal models. Further research is needed to fully understand the potential of this compound and to develop new therapeutic applications for this compound.
Méthodes De Synthèse
The synthesis of 1-(3,7-dimethyl-2,6-octadien-1-yl)-4-(2-pyridinyl)piperazine oxalate involves a multistep process that starts with the reaction of 2-pyridinecarboxaldehyde with 1,2-diaminopropane to form an imine intermediate. This intermediate is then reacted with 3,7-dimethyl-2,6-octadien-1-amine to form this compound. The final step involves the formation of this compound oxalate salt by reacting this compound with oxalic acid.
Propriétés
IUPAC Name |
1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-pyridin-2-ylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3.C2H2O4/c1-17(2)7-6-8-18(3)10-12-21-13-15-22(16-14-21)19-9-4-5-11-20-19;3-1(4)2(5)6/h4-5,7,9-11H,6,8,12-16H2,1-3H3;(H,3,4)(H,5,6)/b18-10+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVLBWUIIXYFLN-DYMYMWKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCN1CCN(CC1)C2=CC=CC=N2)C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CN1CCN(CC1)C2=CC=CC=N2)/C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-benzyl-3-ethyl-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5325594.png)


![methyl {2-methoxy-6-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5325619.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5325621.png)


![4-benzyl-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5325652.png)

![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(methylthio)phenyl]acrylonitrile](/img/structure/B5325663.png)

![ethyl [4-(2-methylbenzyl)-1-piperazinyl]acetate](/img/structure/B5325690.png)
![2-[(4-chlorobenzyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5325693.png)